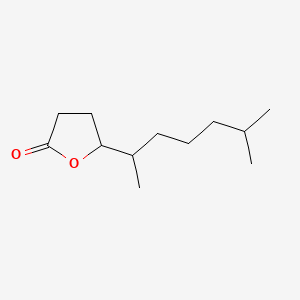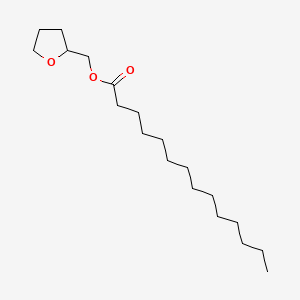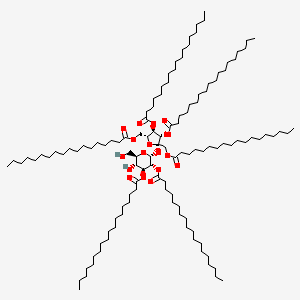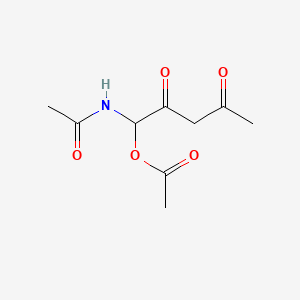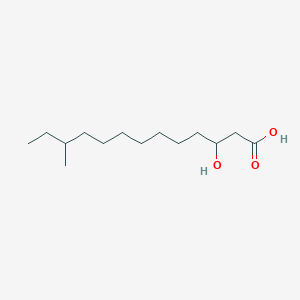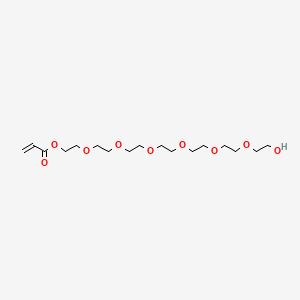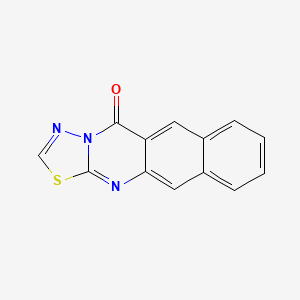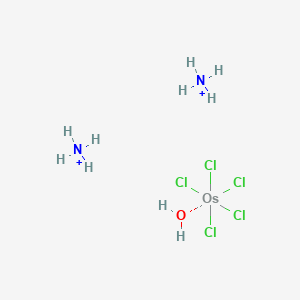
Diammonium pentachlorohydroxyosmate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium pentachlorohydroxyosmate(2-) is a chemical compound with the molecular formula Cl5H10N2OOs+2 and a molecular weight of 421.5872 g/mol. It is known for its unique coordination chemistry involving osmium, a transition metal. This compound is often used in various research and industrial applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of diammonium pentachlorohydroxyosmate(2-) typically involves the reaction of osmium tetroxide with ammonium chloride in the presence of hydrochloric acid. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Analyse Des Réactions Chimiques
Diammonium pentachlorohydroxyosmate(2-) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride or hydroxyl groups are replaced by other ligands. Common reagents used in these reactions include strong acids, bases, and other coordinating ligands.
Applications De Recherche Scientifique
Diammonium pentachlorohydroxyosmate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of specialized materials and as a precursor for other osmium compounds
Mécanisme D'action
The mechanism by which diammonium pentachlorohydroxyosmate(2-) exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The compound can coordinate with these biomolecules, potentially altering their structure and function. The specific pathways involved depend on the biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Diammonium pentachlorohydroxyosmate(2-) can be compared with other osmium-based compounds such as:
- Diammonium tetrachlorodihydroxyosmate(2-)
- Diammonium hexachloroosmate(2-)
- Diammonium dichlorodihydroxyosmate(2-) These compounds share similar coordination chemistry but differ in their ligand composition and reactivity. Diammonium pentachlorohydroxyosmate(2-) is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
12015-92-8 |
|---|---|
Formule moléculaire |
Cl5H10N2OOs+2 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
diazanium;pentachloroosmium;hydrate |
InChI |
InChI=1S/5ClH.2H3N.H2O.Os/h5*1H;2*1H3;1H2;/q;;;;;;;;+5/p-3 |
Clé InChI |
SPUJCAZPIDVHHK-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[NH4+].O.Cl[Os](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


